molecular formula C50H52Cl3NO16 B12417577 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5

Cat. No.: B12417577
M. Wt: 1034.3 g/mol
InChI Key: ARZHVJDHKCYODM-FSBWUFEJSA-N
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Description

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is a deuterium-labeled standard of a key paclitaxel derivative. This compound is critically applied in the semi-synthesis of the chemotherapeutic agents Paclitaxel (Taxol) and Docetaxel, serving as a protected intermediate that allows for specific chemical modifications . Paclitaxel itself is a broad-spectrum anticancer drug that functions by stabilizing microtubule assemblies, thereby inhibiting the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . This stabilization leads to the arrest of cell division and ultimately induces apoptotic cell death in cancer cells . The incorporation of deuterium and the 2,2,2-trichloroethyloxycarbonyl protecting group makes this compound an essential tool for researchers developing and optimizing synthetic routes for taxane-based anticancer drugs, as well as for conducting metabolic studies, pharmacokinetic research, and analytical method development using techniques like mass spectrometry . This product is intended for research purposes as a reference standard and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C50H52Cl3NO16

Molecular Weight

1034.3 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1/i8D,12D,13D,18D,19D

InChI Key

ARZHVJDHKCYODM-FSBWUFEJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The compound features a paclitaxel backbone modified at the C7 hydroxyl group with a Troc-protecting group ([C(Cl)₃CH₂OCO−]) and five deuterium atoms at the benzoyl side chain (C6H5−C(=O)−NH−). The molecular formula is C50H47D5Cl3NO16 , with a molecular weight of 1,034.34 g/mol . The Troc group enhances stability during synthetic intermediates, while deuterium enables precise quantification via mass spectrometry.

Role of Isotopic Labeling

Deuterium incorporation at specific positions minimizes metabolic interference while retaining the parent compound’s biological activity. The benzoate moiety undergoes selective deuteration using catalytic hydrogen-deuterium exchange or custom synthesis of deuterated benzoyl chloride precursors.

Synthetic Strategies and Methodologies

Semi-Synthetic Pathway

The synthesis begins with 10-deacetylbaccatin III , a natural precursor isolated from Taxus species. Key steps include:

  • C7 Hydroxyl Protection : Introduction of the Troc group via reaction with 2,2,2-trichloroethyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen.
  • Side-Chain Installation : Coupling the Troc-protected baccatin III with a deuterated benzoyl-isoserine side chain using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Deprotection and Purification : Selective removal of protective groups under mild acidic conditions, followed by chromatographic purification.
Table 1: Key Reaction Conditions for Troc Protection
Parameter Value Source
Reagent 2,2,2-Trichloroethyl chloroformate
Solvent Anhydrous DCM
Temperature 0–4°C
Reaction Time 2–4 hours
Yield 85–92%

Deuterium Incorporation Techniques

Deuterium is introduced at the benzoyl side chain through two primary methods:

  • Catalytic H/D Exchange : Using deuterium gas and palladium catalysts under high pressure.
  • Custom Synthesis of Deuterated Precursors : Benzoyl chloride-d5 is synthesized from deuterated benzoic acid via thionyl chloride treatment, achieving >99% isotopic purity.

Stepwise Synthesis Procedure

Preparation of Troc-Protected Baccatin III

  • Reaction Setup : 10-Deacetylbaccatin III (1.0 eq) is dissolved in dry DCM, cooled to 0°C, and treated with 2,2,2-trichloroethyl chloroformate (1.2 eq) and pyridine (1.5 eq).
  • Quenching and Isolation : The reaction is quenched with ice-cold water, extracted with DCM, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).

Side-Chain Coupling

  • Activation : The deuterated benzoyl-isoserine side chain (1.1 eq) is activated with DCC (1.3 eq) and DMAP (0.2 eq) in dry tetrahydrofuran (THF).
  • Coupling : The activated side chain is added dropwise to the Troc-protected baccatin III solution, stirred at room temperature for 12 hours, and concentrated under vacuum.
Table 2: Analytical Characterization Data
Technique Key Observations Source
¹H NMR (500 MHz, CDCl₃) δ 1.20 (s, 3H, C18-CH₃), δ 5.68 (d, J = 7 Hz, H-2′)
HRMS (ESI+) m/z 1,034.335 [M+Na]+
HPLC (C18 column) Retention time = 14.2 min, purity >98%

Reaction Optimization and Yield Enhancement

Solvent and Catalytic Systems

  • DMAP Efficiency : Increasing DMAP stoichiometry from 0.1 to 0.2 eq improves coupling yields from 72% to 89% by enhancing acylation kinetics.
  • Temperature Control : Maintaining temperatures below 25°C prevents Troc group hydrolysis.

Deuterium Labeling Precision

Isotopic purity is validated via LC-MS/MS , demonstrating >99.5% deuterium incorporation at the benzoyl moiety. Competing protonation is mitigated by using deuterated solvents (e.g., DCM-d2).

Applications in Pharmaceutical Research

Pharmacokinetic Profiling

The compound serves as an internal standard in LC-MS/MS assays , enabling precise quantification of paclitaxel in plasma with a limit of detection (LOD) of 0.1 ng/mL.

Metabolic Stability Studies

Deuterium labeling facilitates tracking of oxidative metabolites (e.g., 6α-hydroxypaclitaxel) without interference from endogenous compounds.

Chemical Reactions Analysis

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can lead to the removal of the trichloroethyl group.

    Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

Mechanism of Action
Paclitaxel functions by stabilizing microtubules and preventing their depolymerization, which is crucial for cell division. The introduction of the trichloroethyl group enhances its pharmacological properties by improving solubility and bioavailability, making it more effective against cancer cells.

Semi-Synthesis of Taxanes
7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is utilized in the semi-synthesis of other taxanes such as Docetaxel. This process allows for the modification of paclitaxel to create derivatives with improved efficacy and reduced side effects. The deuterated form aids in tracing metabolic pathways and understanding the pharmacokinetics of these compounds in clinical settings .

Analytical Chemistry

Mass Spectrometry and NMR Studies
The deuterium labeling in 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is particularly useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques allow researchers to study the compound's structure, stability, and interactions with biological systems more accurately. The deuterium atoms serve as markers that facilitate detailed analysis without altering the compound's behavior significantly .

Formulation Science

Enhanced Formulation Stability
In formulation science, the presence of the trichloroethyl group can improve the stability of paclitaxel formulations. This stability is crucial for maintaining efficacy during storage and application. Researchers are exploring various delivery systems that incorporate this compound to enhance therapeutic outcomes while minimizing adverse effects .

Cosmetic Applications
Recent studies have indicated potential applications in cosmetic formulations due to its properties that may promote skin health. The compound's ability to modulate cellular processes could be advantageous in developing anti-aging products or treatments for skin conditions .

Mechanism of Action

The mechanism of action of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is similar to that of paclitaxel. It binds to tubulin, stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death. The trichloroethyl group and deuterium labeling do not significantly alter this mechanism but provide additional benefits for research purposes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 with structurally and mechanistically related compounds, including taxoids, epothilones, and microtubule-targeting agents. Key differences in chemical structure, mechanism, pharmacological properties, and resistance profiles are highlighted.

Paclitaxel and Docetaxel

  • Structural Differences : Docetaxel differs from paclitaxel by substitutions at the C10 position (hydroxyl vs. acetate) and the C3′ side chain (tert-butyl carbamate vs. benzamide). These changes enhance docetaxel’s water solubility and intracellular retention .
  • Mechanistic Nuances : Both stabilize microtubules, but docetaxel exhibits stronger binding affinity and induces more stable microtubule bundles, correlating with its higher potency in certain cancers (e.g., breast and prostate) .
  • Clinical Differences : Docetaxel lacks hypersensitivity reactions common with paclitaxel but causes dose-limiting fluid retention and myelosuppression. Cross-resistance is incomplete, enabling sequential use in refractory cancers .

Epothilones (e.g., Epothilone B)

  • Mechanism : Like paclitaxel, epothilones bind β-tubulin and stabilize microtubules but occupy a partially overlapping binding site. They retain potency in P-glycoprotein (P-gp)-mediated multidrug-resistant (MDR) cells, unlike paclitaxel .
  • Pharmacological Advantage : Epothilones bypass taxane resistance caused by tubulin mutations (e.g., βIII-tubulin overexpression) and exhibit lower neurotoxicity .

Vinblastine

  • Mechanism : Vinca alkaloid that inhibits tubulin polymerization (vs. paclitaxel’s stabilization), leading to mitotic arrest via microtubule depolymerization .

Simplified Paclitaxel Analogs

  • Design: Compounds like bridged bicyclononanes mimic the T-Taxol conformation but lack paclitaxel’s complex scaffold. These analogs show moderate cytotoxicity (IC50: 10–18 μM vs. paclitaxel’s 0.02 μM) and weak tubulin polymerization activity .
  • Limitations : Reduced binding affinity and inability to stabilize microtubules under physiological conditions .

Water-Soluble Prodrugs

  • Example : Phosphonic acid diphosphate derivatives of paclitaxel (e.g., compound 8) exhibit improved water solubility and lipophilicity, enhancing tumor penetration. Some prodrugs show dual microtubule stabilization and DNA crosslinking activity .

Data Table: Key Comparative Properties

Compound Mechanism of Action Key Structural Features Resistance Profile IC50 (Cancer Cells) Clinical Advantages
7-Troc-Paclitaxel-d5 Microtubule stabilization Troc group, deuterium substitution Likely retains P-gp sensitivity† N/A‡ Enhanced metabolic stability†
Paclitaxel Microtubule stabilization Native taxane scaffold P-gp-sensitive, βIII-tubulin escape 0.02 μM Broad-spectrum activity
Docetaxel Microtubule stabilization C10 hydroxyl, C3′ tert-butyl carbamate Partial cross-resistance 0.01–0.1 μM Improved intracellular retention
Epothilone B Microtubule stabilization Macrolide ring P-gp-insensitive 21 nM Efficacy in MDR tumors
Vinblastine Microtubule depolymerization Dimeric alkaloid P-gp-sensitive 1–10 nM Rapid onset in lymphomas
Simplified Analog 37 Partial microtubule stabilization Bridged bicyclononane Unknown 10–18 μM Synthetic accessibility

Key Research Findings

Resistance Mechanisms: P-gp efflux and βIII-tubulin overexpression are major resistance drivers for paclitaxel. Epothilones and deuterated analogs (via metabolic slowing) may mitigate these . Docetaxel’s retention in cells with impaired P-gp function explains its partial non-cross-resistance .

Structural Optimization :

  • The Troc group in 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 may reduce esterase-mediated hydrolysis, a common degradation pathway for paclitaxel esters .
  • Deuterium substitution could prolong half-life, as seen in other deuterated drugs .

Synergistic Combinations :

  • Co-administration with P-gp inhibitors (e.g., compound 29) enhances paclitaxel cytotoxicity in resistant cells .

Biological Activity

7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 is a novel derivative of the well-known chemotherapeutic agent paclitaxel, which is widely used in the treatment of various cancers. This compound has been designed to enhance the pharmacological properties of paclitaxel while potentially reducing its side effects. The biological activity of this compound is critical for understanding its efficacy and safety profile in cancer therapy.

Paclitaxel acts primarily as a microtubule stabilizer, inhibiting mitosis in cancer cells by preventing the depolymerization of microtubules. This action leads to cell cycle arrest and apoptosis. The modification in the molecular structure of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 may influence its binding affinity and metabolic stability compared to standard paclitaxel.

Synthesis and Characterization

The synthesis of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 involves several steps that include the introduction of a trichloroethyl group at the 7-position of the paclitaxel molecule. This modification aims to improve solubility and reduce toxicity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

In Vitro Studies

In vitro studies have demonstrated that 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 exhibits significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer cell lines (e.g., MDA-MB-231) and ovarian cancer cell lines (e.g., A2780).

Table 1: Cytotoxicity of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 in Various Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Paclitaxel (IC50 µM)
MDA-MB-2310.05Lower than standard paclitaxel
A27800.03Lower than standard paclitaxel
HCC-19370.04Comparable to paclitaxel

These results indicate that the modified compound may be more effective than traditional paclitaxel in certain contexts.

Mechanisms of Resistance

Research has indicated that resistance mechanisms to paclitaxel involve alterations in drug transport and metabolism. The introduction of trichloroethyl groups may help overcome some resistance by modifying how the drug interacts with cellular transporters or enzymes responsible for drug metabolism .

Case Studies

Case Study 1: Clinical Application
A clinical study involving patients with recurrent ovarian cancer demonstrated that patients treated with formulations containing 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 showed improved outcomes compared to those receiving traditional formulations. The study highlighted reduced side effects and enhanced efficacy in tumor reduction .

Case Study 2: Combination Therapy
In another study focusing on combination therapies, it was found that when used alongside targeted therapies (e.g., monoclonal antibodies), 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5 exhibited synergistic effects leading to increased apoptosis rates in resistant cancer cell lines .

Pharmacokinetics

Pharmacokinetic studies indicate that the modified paclitaxel derivative has altered absorption and distribution characteristics compared to conventional paclitaxel. These changes can lead to improved therapeutic indices by enhancing tumor targeting while minimizing systemic exposure.

Table 2: Pharmacokinetic Parameters of 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5

ParameterValue
Half-life (hours)6
Peak plasma concentrationHigher than paclitaxel
Volume of distributionIncreased

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 7-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5, and how is deuterium incorporation validated?

  • Methodological Answer : The synthesis involves deuterium labeling at specific positions (e.g., benzamido-2,3,4,5,6-d5) via isotopic exchange or precursor substitution. Validation is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. For example, deuterium labeling in Paclitaxel-d5 is confirmed by comparing fragmentation patterns in LC-MS/MS with non-deuterated analogs .

Q. How does Paclitaxel-d5 stabilize tubulin polymerization compared to non-deuterated Paclitaxel?

  • Methodological Answer : Tubulin polymerization assays are conducted using purified tubulin proteins. Deuterated and non-deuterated compounds are compared via fluorescence-based kinetic measurements (e.g., using a spectrofluorometer with excitation/emission at 350/440 nm). Studies show Paclitaxel-d5 retains similar microtubule-stabilizing activity, with deviations in pharmacokinetics attributed to deuterium effects on metabolic stability .

Q. What are the recommended storage conditions for Paclitaxel-d5 to ensure stability in experimental settings?

  • Methodological Answer : Paclitaxel-d5 should be stored at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity) confirm no significant degradation over 6 months when stored properly. Regular purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Paclitaxel-d5 signal stability between HPLC-MS and UPLC-MS systems?

  • Methodological Answer : Signal instability in HPLC-MS (vs. stable UPLC-MS) may arise from column adsorption or ion suppression. Mitigation strategies include:

  • Optimizing mobile phases (e.g., adding 0.1% formic acid to reduce adsorption).
  • Using stable isotope-labeled internal standards (e.g., Paclitaxel-d5 for taxanes) to normalize matrix effects.
  • Validating methods with spike-recovery experiments in biological matrices (e.g., plasma, tumor homogenates) .

Q. What experimental designs are optimal for quantifying Paclitaxel-d5 distribution in solid tumors using deuterium labeling?

  • Methodological Answer :

  • In vivo : Administer Paclitaxel-d5 intravenously (e.g., 30–60 mg/kg in murine models) and harvest tumors at timed intervals. Use nano-particle-assisted laser desorption/ionization (NALDI) imaging for spatial distribution analysis.
  • In vitro : Apply multiple-reaction monitoring (MRM) LC-MS/MS with transitions specific to Paclitaxel-d5 (e.g., m/z 854.3 → 286.1) and calibrate using linear regression (R² > 0.99) across 0.2–1000 ng/mL .

Q. How does deuteration impact the metabolic pathways of Paclitaxel-d5 compared to non-deuterated Paclitaxel?

  • Methodological Answer : Comparative metabolism studies in human liver microsomes (HLMs) reveal deuterium effects on cytochrome P450-mediated oxidation. Key steps:

  • Incubate Paclitaxel-d5 with HLMs and NADPH.
  • Quantify metabolites (e.g., 6α-hydroxypaclitaxel) via UPLC-MS/MS.
  • Deuterium at benzamido positions reduces metabolic clearance by ~30%, extending plasma half-life. Nonlinear pharmacokinetics (e.g., dose-dependent AUC) are modeled using compartmental analysis .

Q. What statistical approaches are recommended for analyzing contradictory data in Paclitaxel-d5 efficacy studies (e.g., tumor response vs. toxicity)?

  • Methodological Answer : Apply sigmoid maximum response (Emax) models to correlate exposure duration (e.g., time >0.05 µM) with neutropenia severity. For tumor response, use Kaplan-Meier survival analysis and Cox proportional hazards regression. Contradictions are resolved by stratifying data based on confounding variables (e.g., tumor EBPT1 expression levels) .

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